molecular formula C9H19ClN2O B1525684 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1236260-65-3

2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No.: B1525684
CAS No.: 1236260-65-3
M. Wt: 206.71 g/mol
InChI Key: IPKOBDOWGQMPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride (CAS: See COA

Properties

IUPAC Name

2-amino-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7-3-5-11(6-4-7)9(12)8(2)10;/h7-8H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKOBDOWGQMPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, often referred to as a piperidine derivative, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H19ClN2O
  • Molecular Weight : 206.71 g/mol
  • Structure : The compound features a piperidine ring, which is significant for its pharmacological properties and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes and receptors, modulating their activity and influencing various biochemical pathways. This modulation can affect cellular processes such as signaling, metabolism, and gene expression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticonvulsant Properties : Studies have shown that similar piperidine derivatives can possess anticonvulsant effects, potentially making them candidates for treating seizure disorders .
  • Enzyme Interaction : The compound has been employed in studies analyzing enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific enzymes suggests potential therapeutic applications in drug development.
  • Cytotoxic Activity : Preliminary investigations into its cytotoxic effects reveal that it may influence cancer cell lines, although further studies are required to establish its efficacy and safety profiles .

Research Applications

The versatility of this compound extends across various scientific disciplines:

  • Organic Synthesis : It serves as a crucial intermediate in synthesizing more complex organic molecules, demonstrating its utility in chemical research.
  • Pharmaceutical Development : Ongoing research is exploring its potential as a precursor for pharmaceutical compounds, indicating its relevance in drug discovery .

Case Studies

Several case studies have highlighted the compound's biological activity:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies on its interaction with cytochrome P450 enzymes showed no significant inhibition at concentrations above 10 μM, suggesting a favorable safety profile .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed IC50 values indicating moderate cytotoxicity. This suggests that while the compound may have potential as an anticancer agent, further optimization is necessary to enhance its selectivity and efficacy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Amino-2-methyl-1-(1-piperidinyl)-1-propanone hydrochlorideC9H19ClN2OSimilar piperidine structure; different methyl substitution
2-Amino-1-(3-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochlorideC12H18ClN2OContains a phenyl group; larger molecular size
2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochlorideC9H19ClN2O2Hydroxyl group introduces different reactivity patterns

The uniqueness of this compound lies in its specific methyl substitution on the piperidine ring. This structural feature may influence both its chemical reactivity and biological activity compared to other similar compounds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its structural features allow it to participate in various chemical reactions, including oxidation and reduction processes .

Biology

  • Enzyme Mechanisms : Research indicates that 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride is utilized in studying enzyme mechanisms, particularly in investigating dipeptidyl peptidase IV (DPP-4) inhibitors. These inhibitors play a crucial role in managing metabolic diseases such as type 2 diabetes by enhancing insulin secretion .
  • Protein-Ligand Interactions : The compound is employed in studies examining protein-ligand interactions, contributing to the understanding of biochemical pathways and cellular processes .

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic applications of this compound, particularly as a precursor for pharmaceutical compounds. Derivatives have shown promise in anti-cancer research, demonstrating efficacy against various cancer cell lines by promoting apoptosis through the upregulation of genes like p53 and Bax .

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is used in the production of specialty chemicals and intermediates for various processes. Its ability to enhance reaction efficiency makes it valuable in large-scale chemical manufacturing .

Case Study 1: DPP-4 Inhibition

A study demonstrated that derivatives of this compound effectively inhibit DPP-4 activity. This finding suggests potential therapeutic pathways for managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .

Case Study 2: Anti-Cancer Activity

Another investigation focused on derivatives related to this compound showed significant anti-cancer properties against multiple hematological cancer cell lines. The results indicated reduced cell growth and increased expression of apoptosis-related genes, confirming the compound's potential as a lead structure for anti-cancer drug development .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
  • CAS Number : 1246172-77-9 (main compound)
  • Molecular Formula : C₁₅H₂₂N₂O·HCl
  • Molecular Weight : 282.81 g/mol
  • Key Features: A propanone derivative with a 4-methylpiperidinyl group and an amino substituent. The compound has 2 hydrogen bond donors, 2 acceptors, and a topological polar surface area of 46.3 Ų .

The hydrochloride salt improves solubility for pharmaceutical applications.

Comparison with Structural Analogs

Piperidinyl/piperazinyl derivatives

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride 1097653-04-7 C₉H₁₇N₂O·HCl 1-piperidinyl (no methyl) Used in industrial research; lacks methyl group, reducing steric hindrance .
3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone Not specified C₁₀H₂₀N₃O₂ Hydroxyethyl-piperazinyl Increased hydrophilicity due to -OH group; potential for enhanced solubility .
RS 67333 (1-(4-amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone) Not specified C₁₉H₂₈ClN₂O₂ Butylpiperidinyl, methoxyphenyl Complex substituents improve 5-HT₄ receptor selectivity; used in neurological research .

Impact of Substituents :

  • Methyl vs. Hydroxyethyl : The 4-methyl group in the target compound enhances lipophilicity compared to hydroxyethyl derivatives, affecting blood-brain barrier penetration .
  • Butylpiperidinyl (RS 67333) : The extended alkyl chain increases receptor affinity but may reduce metabolic stability .

Aromatic Ring Modifications

Compound Name CAS Number Molecular Formula Aromatic Substituent Notable Properties
2-Amino-1-(4-nitrophenyl)ethanone hydrochloride 5425-81-0 C₈H₉ClN₂O₃ 4-nitrophenyl Nitro group increases electron-withdrawing effects, reducing stability but enhancing reactivity .
2-Amino-4'-bromopropiophenone hydrochloride 87124-01-4 C₉H₁₀BrNO·HCl 4-bromophenyl Bromine adds molecular weight (264.57 g/mol); reported lethal dose in mice (150 mg/kg, IV) .
2-Amino-1-(3-hydroxyphenyl)-1-propanone hydrochloride (A609885) Not specified C₉H₁₂NO₂·HCl 3-hydroxyphenyl Hydroxyl group improves solubility; derived from Metaraminol Bitartrate (vasopressor) .

Pharmacological Implications :

  • Bromophenyl (CAS 87124-01-4) : Higher toxicity compared to the target compound, likely due to halogen-induced oxidative stress .
  • Hydroxyphenyl (A609885) : Enhanced water solubility supports its use in hypotension treatment, contrasting with the target compound’s research applications .

Amino Group Variations

Compound Name CAS Number Molecular Formula Amino Group Notable Properties
2-(Methylamino)-1-(4-methylphenyl)-1-propanone hydrochloride 1189726-22-4 C₁₁H₁₅NO·HCl Methylamino Methylation reduces polarity; potential for altered receptor interaction .
2-Amino-1-(3-chlorophenyl)-1-propanone Not specified C₉H₉ClNO Primary amine Chlorine increases lipophilicity; impurity limits ≤1.5% in pharmacopeial standards .

Functional Group Effects :

  • Methylamino (CAS 1189726-22-4): N-methylation may prolong half-life by resisting enzymatic degradation .
  • Primary Amine (Target Compound): Free amino group allows for salt formation (e.g., hydrochloride), improving crystallinity and handling .

Structural and Physical Properties

Parameter Target Compound 4-Bromophenyl Analog 3-Hydroxyphenyl Analog
Molecular Weight 282.81 264.57 ~215 (estimated)
Key Substituent 4-methylpiperidinyl 4-bromophenyl 3-hydroxyphenyl
Solubility Moderate (HCl salt) Low (hydrophobic Br) High (-OH group)
Toxicity (Rodent LD₅₀) Not reported 150 mg/kg (IV) Low (therapeutic use)

Pharmacological and Industrial Relevance

  • Target Compound : Likely used in neurological or metabolic research due to balanced lipophilicity and stability .
  • RS 67333 : Specialized 5-HT₄ agonist with applications in gut motility studies .
  • A609885 : Clinically validated for hypotension, emphasizing substituent-driven therapeutic utility .

Preparation Methods

Multi-Step Synthesis via Piperidine Derivatives (Patent CN113045484A)

The most detailed and industrially relevant preparation method is described in patent CN113045484A, which outlines a three-step synthetic route starting from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester (compound II). The process involves:

  • Step 1: Formation of Compound III
    React compound II with chloroform under the action of a strong base (alkali 1) to generate compound III.

    • Bases used include 1,8-diazabicycloundec-7-ene (DBU), sodium hydroxide, methyllithium, n-butyllithium, sodium bis(trimethylsilyl)amide, or lithium bis(trimethylsilyl)amide.
    • Reaction temperature varies depending on the base:
      • For DBU or NaOH: -20°C to 0°C, molar ratio compound II to base 1:1.0–1.2.
      • For organolithium or silylamide bases: -100°C to -20°C, with additional reagents such as trimethylchlorosilane or triisopropoxytitanium chloride.
    • This step introduces a halogenated intermediate suitable for azide substitution.
  • Step 2: Azide Substitution to Form Compound IV
    Dissolve compound III in methanol or ethanol and react with sodium azide under the action of a second base (alkali 2), such as n,N-diisopropylethylamine (DIPEA), to substitute the halogen with an azide group.

    • Typical conditions: reaction at 50°C for 15 hours.
    • Workup involves extraction and purification by chromatography.
  • Step 3: Reduction to Target Compound I
    The azide intermediate (compound IV) is reduced using a suitable reducing agent to yield 2-amino-2-(1-methyl-4-piperidyl) propane-1-ol (compound I) , which can be converted to the hydrochloride salt.

    • The reduction simultaneously converts three functional groups, achieving a yield above 80%.
    • Overall yield for the three-step sequence exceeds 40%.

Advantages of this method:

  • Mild reaction conditions and simple operation.
  • Readily available raw materials.
  • High yield and selectivity.
  • Suitable for laboratory-scale rapid preparation.

Summary Table of Reaction Conditions and Yields

Step Reaction Reagents/Conditions Temperature Yield (%) Notes
1 Compound II + Chloroform → Compound III DBU, NaOH, or organolithium bases -100°C to 0°C (depending on base) Not specified Base choice affects temperature and additives
2 Compound III + NaN3 → Compound IV Sodium azide, DIPEA, MeOH/EtOH 50°C, 15 h ~55.3% Purification by chromatography
3 Compound IV → Compound I Reducing agent (not specified) Mild conditions >80% Simultaneous reduction of three groups

Direct Reaction of Amino Ketone with Piperidine (General Synthetic Route)

An alternative synthetic approach involves the direct reaction of 2-amino-2-methyl-1-propanone with piperidine under acidic conditions to form the piperidinyl-substituted amino ketone, followed by conversion to the hydrochloride salt. This method is generally conducted as follows:

  • Reaction Conditions:

    • Solvent: Ethanol or methanol.
    • Catalyst: Hydrochloric acid facilitates the reaction.
    • Temperature: Room temperature to mild heating.
  • Industrial Adaptations:

    • Continuous flow synthesis can be employed for scalability and improved control.
    • Automated systems enhance reproducibility and yield.

This method is less detailed in literature but represents a straightforward synthetic route for related compounds.

Research Findings and Analysis

  • The multi-step synthesis from the tert-butyl ester precursor offers a well-defined pathway with high yields and mild conditions, suitable for pharmaceutical intermediate production.
  • The key innovation lies in the simultaneous reduction step, which streamlines the synthesis and improves efficiency.
  • The reaction conditions for base selection and temperature control are critical for optimizing yield and purity.
  • The use of sodium azide for azide substitution is common but requires careful handling due to toxicity and explosiveness.

Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Remarks
Multi-step synthesis (Patent CN113045484A) 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester Chloroform, bases (DBU, NaOH, organolithium), sodium azide, reducing agent -100°C to 50°C, mild reaction >40% overall, >80% last step High yield, mild, scalable
Direct reaction 2-amino-2-methyl-1-propanone + piperidine Hydrochloric acid, ethanol/methanol Room temperature Not specified Simpler, suitable for industrial scale

Q & A

Q. What are the recommended synthesis routes for 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via Mannich reactions , a common method for β-amino ketone derivatives. Key steps include:

  • Amine selection : Use 4-methylpiperidine as the amine component.
  • Ketone and formaldehyde : React with propanone derivatives and paraformaldehyde under controlled pH and temperature (e.g., 60–80°C).
  • Yield optimization : Adjust stoichiometry (amine:ketone:formaldehyde ≈ 1:1:1.2) and employ polar aprotic solvents (e.g., ethanol or DMF). Reported yields for analogous compounds reach 87–98% under optimized conditions .
  • Purification : Recrystallization in ethanol or aqueous HCl ensures high purity .

Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?

Critical techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify piperidinyl and propanone moieties (e.g., δ ~2.5–3.5 ppm for piperidinyl protons; carbonyl signals at ~200–210 ppm in ¹³C NMR) .
    • IR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and amine hydrochloride (N–H⁺) bands (~2500–3000 cm⁻¹) .
  • Physical properties :
    • Melting point analysis (e.g., 180–200°C for similar hydrochlorides) .
    • Solubility profiling in water, ethanol, and DMSO for formulation studies .

Q. What are the critical safety considerations when handling this compound in a laboratory setting?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Keep in airtight containers at room temperature , away from moisture and incompatible materials (e.g., strong oxidizers) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing novel analogs of this compound?

  • Cross-validate techniques : Combine NMR, IR, and mass spectrometry to confirm ambiguous peaks. For example, unexpected signals in ¹H NMR may arise from rotamers or residual solvents, which can be identified via 2D NMR (COSY, HSQC) .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities, especially for stereoisomers .
  • Batch consistency : Compare multiple synthesis batches to distinguish inherent variability from procedural errors .

Q. What in vitro models are suitable for evaluating the pharmacological activity of this compound?

  • Cytotoxicity assays : Use MTT or ATP-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects. Analogous β-amino ketones show IC₅₀ values in the µM range .
  • Receptor binding studies : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive piperidine derivatives .
  • Metabolic stability : Employ liver microsomes or hepatocyte models to predict pharmacokinetics .

Q. What strategies mitigate side reactions during the synthesis of structurally related piperidinyl propanone derivatives?

  • Temperature control : Lower reaction temperatures (e.g., 40°C) reduce Schiff base formation or over-alkylation .
  • Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate imine intermediate formation and minimize byproducts .
  • Protecting groups : Temporarily block reactive amine sites with Boc or Fmoc groups during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.